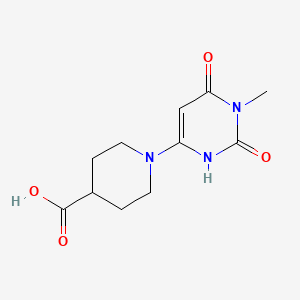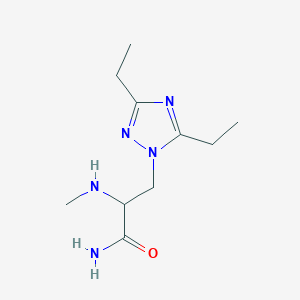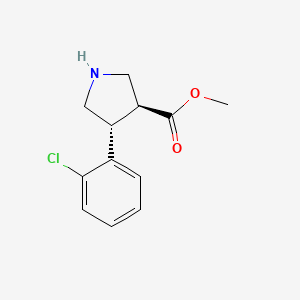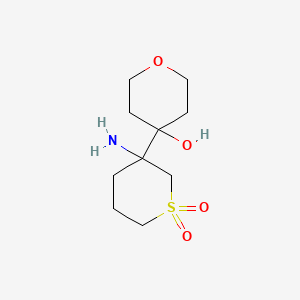
5-(2-Methylcyclopropyl)furan-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-(2-Methylcyclopropyl)furan-2-carbothioamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylcyclopropylamine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Bulk manufacturing and custom synthesis services are available for this compound .
Analyse Chemischer Reaktionen
5-(2-Methylcyclopropyl)furan-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(2-Methylcyclopropyl)furan-2-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(2-Methylcyclopropyl)furan-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and carbothioamide group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-(2-Methylcyclopropyl)furan-2-carbothioamide can be compared with other furan carboxamides, such as fenfuram, furcarbanil, and methfuroxam . These compounds share similar structural features, including an electron-rich furan moiety and a carbothioamide group. this compound is unique due to the presence of the 2-methylcyclopropyl group, which can influence its reactivity and biological activity .
Similar Compounds
Fenfuram: A fungicide used in the 1980s.
Furcarbanil: Another furan carboxamide with similar applications.
Methfuroxam: A furan carboxamide with distinct biological activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H11NOS |
|---|---|
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
5-(2-methylcyclopropyl)furan-2-carbothioamide |
InChI |
InChI=1S/C9H11NOS/c1-5-4-6(5)7-2-3-8(11-7)9(10)12/h2-3,5-6H,4H2,1H3,(H2,10,12) |
InChI-Schlüssel |
MTKVXWCUUMMXKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C2=CC=C(O2)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


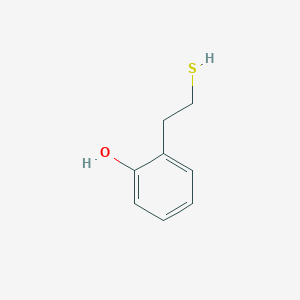
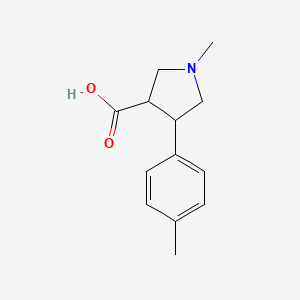
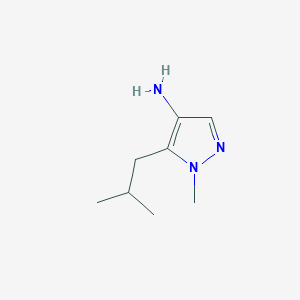

![2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
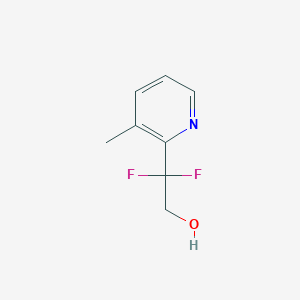

![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
